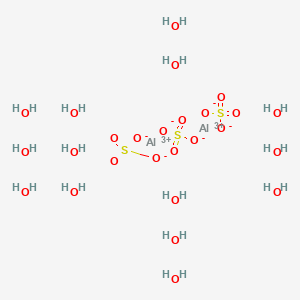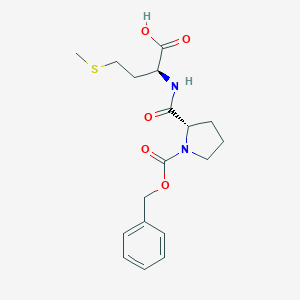
Z-Pro-Met-OH
Descripción general
Descripción
(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Defensa antioxidante y regulación inmune
La metionina, un aminoácido esencial, desempeña funciones en la defensa antioxidante y la regulación de las respuestas inmunitarias . Activa enzimas antioxidantes endógenas, incluidas la reductasa de sulfóxido de metionina A/B y la biosíntesis de glutatión para contrarrestar el estrés oxidativo .
Neuroprotección
Se ha demostrado que la L-metionina protege contra el estrés oxidativo y la disfunción mitocondrial en un modelo in vitro de la enfermedad de Parkinson . Mantiene la funcionalidad mitocondrial, evitando así la progresión de los procesos neurodegenerativos .
Regulación metabólica
La metionina tiene funciones cruciales en el metabolismo y la inmunidad innata . Está involucrada en múltiples procesos y actividades celulares, incluida la síntesis, la estabilidad, la estructura, la regulación de la función catalítica y la modificación postraduccional de muchas proteínas .
Intermediarios de ADN y ARN
La metionina sirve como el principal donante de grupos metilo in vivo, incluidos los grupos metilo para los intermediarios de ADN y ARN . Este proceso es crucial para el crecimiento normal y las funciones del cuerpo .
Aplicaciones biomédicas
Beneficiándose de sus propiedades multifuncionales, la metionina tiene un inmenso potencial para aplicaciones biomédicas . Se puede utilizar en el desarrollo de nuevos fármacos y terapias
Mecanismo De Acción
Target of Action
Z-Pro-Met-OH, also known as L-Methionine,1-[(phenylmethoxy)carbonyl]-L-prolyl-, is a derivative of methionine . It has been explored as a corrosion inhibitor for copper film chemical mechanical polishing (CMP) in weak alkaline conditions .
Mode of Action
The compound interacts with its target by forming a dense and ordered adsorption film on the copper surface . This interaction effectively inhibits the corrosion of copper, maintaining a high removal rate while reducing the static etch rate .
Biochemical Pathways
It’s known that the compound exhibits strong chemical adsorption on copper substrates . This suggests that it may influence pathways related to copper metabolism and corrosion processes.
Pharmacokinetics
It’s known that the compound has a high inhibition efficiency, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The primary result of this compound’s action is the inhibition of copper corrosion. It achieves this with a high inhibition efficiency of 78.26%, while maintaining a high removal rate . This leads to a reduction in the static etch rate and a low surface root mean square deviation .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH. The compound has been shown to be effective as a corrosion inhibitor in weak alkaline conditions (pH 8.5)
Propiedades
IUPAC Name |
4-methylsulfanyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-26-11-9-14(17(22)23)19-16(21)15-8-5-10-20(15)18(24)25-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSZNCPOQRYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938918 | |
| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17730-18-6 | |
| Record name | N-(1-((Phenylmethoxy)carbonyl)-L-prolyl)-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017730186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



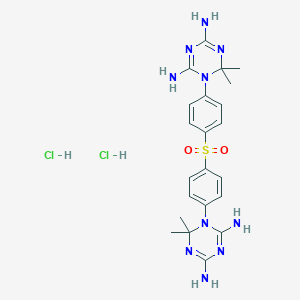


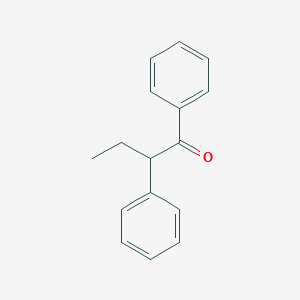



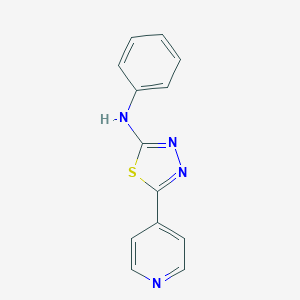

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)


